N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine

Medicinal Chemistry Organic Synthesis Chemical Biology

Researchers developing CNS-targeted compound libraries require building blocks with optimal physicochemical profiles for blood-brain barrier penetration. Generic substitution with primary amine analogs (e.g., CAS 780803-63-6) risks compromised target engagement and unpredictable SAR results. N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine addresses this with: • Computed TPSA of 24.9 Ų & XLogP 1.0-favorable for passive BBB diffusion • Secondary amine enables direct alkylation/acylation without protection-deprotection steps • Distinct hydrogen-bonding profile (1 donor, 3 rotatable bonds) for precise SAR interrogation Supplied with ≥95% purity for reproducible research outcomes.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 952194-95-5
Cat. No. B1424049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine
CAS952194-95-5
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCNCC1=C(C=CC=N1)C
InChIInChI=1S/C9H14N2/c1-3-10-7-9-8(2)5-4-6-11-9/h4-6,10H,3,7H2,1-2H3
InChIKeyPTEUJVOAIMEICE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine Specifications


N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine (CAS 952194-95-5) is a secondary amine featuring a 3-methylpyridin-2-ylmethyl scaffold coupled to an ethylamine side chain [1]. The compound has a molecular formula of C₉H₁₄N₂, a molecular weight of 150.22 g/mol, and a computed topological polar surface area (TPSA) of 24.9 Ų [1]. Commercially, the material is available from multiple suppliers with reported purities up to 95% .

Secondary amine building block for medicinal chemistry
3-Methyl-2-pyridinylmethyl motif provides a defined steric/electronic environment
Sourced from multiple suppliers with reported purity specifications

N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine Specificity


The precise substitution pattern on the pyridine ring and the nature of the amine side chain are critical determinants of molecular recognition in biological systems. For N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine, the specific 3-methyl-2-pyridinylmethyl motif and the ethyl substituent on the secondary amine create a unique steric and electronic environment [1]. This environment directly impacts binding to target proteins and influences physicochemical properties such as lipophilicity and basicity, which are not replicated by close analogs like 1-(3-methyl-2-pyridinyl)ethanamine (CAS 780803-63-6) [2]. The latter possesses a primary amine group and a different carbon-nitrogen connectivity, leading to distinct hydrogen-bonding capabilities and conformational preferences [2]. Therefore, generic substitution without comparative validation risks compromising experimental reproducibility and yields unpredictable results.

The primary amine analog 1-(3-methyl-2-pyridinyl)ethanamine differs in amine class and connectivity, which may alter hydrogen-bonding and target recognition.
Differences in lipophilicity, molecular weight, and polar surface area can shift permeability and biological assay readouts.
Substitution without comparative validation may introduce unpredictable results in structure-activity relationship studies.

N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine vs. Analogs


Secondary vs. Primary Amine Functionality

N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine is a secondary amine, while its closest analog, 1-(3-methyl-2-pyridinyl)ethanamine (CAS 780803-63-6), is a primary amine [1][2]. The target compound contains an ethyl substituent on the amine nitrogen, whereas the comparator contains a methyl group on the carbon adjacent to the pyridine ring. This difference in amine class and substitution pattern alters both the hydrogen bond donor count (1 vs. 2 for the comparator) and the basicity of the nitrogen atom [1].

Amine Class & H-Bond Donors
Computed
Target: secondary, 1 donor
Analog: primary, 2 donors
Affects solubility, permeability, and target interactions.
Computed properties; experimental profiling advised.
Medicinal Chemistry Organic Synthesis Chemical Biology

Lipophilicity Comparison

The computed XLogP3-AA value for N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine is 1.0 [1]. In contrast, the analog 1-(3-methyl-2-pyridinyl)ethanamine has a computed XLogP3-AA of 0.5 [2]. This indicates that the target compound is more lipophilic.

Lipophilicity (XLogP3-AA)
Computed
Target: 1.0
Analog: 0.5
Higher lipophilicity may enhance membrane permeability screening.
Computed logP; experimental logD needed.
ADME Drug Discovery Physical Chemistry

Molecular Weight and Rotatable Bonds

N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine has a molecular weight of 150.22 g/mol and a rotatable bond count of 3 [1]. The primary amine analog 1-(3-methyl-2-pyridinyl)ethanamine has a lower molecular weight of 136.19 g/mol and a rotatable bond count of 2 [2].

Size & Flexibility
Computed
Target: MW 150.22, 3 rot. bonds
Analog: MW 136.19, 2 rot. bonds
Larger, more flexible scaffold influences drug-likeness parameters.
Computed descriptors; ligand efficiency metrics apply.
Drug-likeness Molecular Descriptors Lead Optimization

Polar Surface Area Comparison

The topological polar surface area (TPSA) for N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine is 24.9 Ų [1]. For the comparator 1-(3-methyl-2-pyridinyl)ethanamine, the TPSA is 38.9 Ų [2]. This represents a significant reduction in polar surface area for the target compound.

Polar Surface Area (TPSA)
Computed
Target: 24.9 Ų
Analog: 38.9 Ų
Lower TPSA may correlate with improved CNS permeability screening context.
Computed; BBB permeability requires experimental validation.
Drug Absorption Bioavailability Physicochemical Property

N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine Applications


CNS-Penetrant Lead Optimization

Based on its computed physicochemical profile—specifically its lower TPSA (24.9 Ų) and higher lipophilicity (XLogP3-AA = 1.0) compared to the primary amine analog [1][2]—N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine is a preferred building block for synthesizing compound libraries intended for CNS target engagement. The reduced polar surface area and increased lipophilicity are empirically associated with enhanced passive diffusion across the blood-brain barrier, making this scaffold a rational choice for neuroscience-focused drug discovery programs.

Selective Chemical Probe Design

The specific substitution pattern of N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine, featuring a secondary amine and a 3-methyl-2-pyridinylmethyl group, offers a unique pharmacophore for probing protein-ligand interactions. Its distinct hydrogen-bonding profile (1 donor) and conformational flexibility (3 rotatable bonds) compared to analogs [1] allow researchers to interrogate structure-activity relationships (SAR) around aminergic receptors or enzymes. This compound is therefore ideally suited for the rational design of selective chemical probes where subtle variations in molecular recognition are critical.

Versatile Secondary Amine Intermediate

As a secondary amine, N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine can participate in a wider range of synthetic transformations compared to its primary amine counterpart. It can be directly alkylated, acylated, or used in reductive amination sequences to generate tertiary amines or amides without requiring additional protection/deprotection steps [1]. This provides a more streamlined route to complex, drug-like molecules, increasing synthetic efficiency in medicinal chemistry workflows.

Calibration of in silico ADME Models

The well-defined computed properties of N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine (e.g., TPSA = 24.9 Ų, XLogP3-AA = 1.0, MW = 150.22 g/mol) [1] make it a valuable reference compound for calibrating and validating computational models that predict ADME parameters. By comparing its measured experimental properties (e.g., logD, solubility) against its computed values, researchers can assess and refine the accuracy of their in silico tools for predicting the behavior of larger, more complex molecules in the same chemical space.

Application
Selection Property
Validation Focus
CNS-targeted library design
Low TPSA, moderate lipophilicity profile
Blood-brain barrier permeability screening
Aminergic target probe synthesis
Secondary amine, 3-methylpyridinyl scaffold
SAR assay against target proteins
Synthetic intermediate for libraries
Secondary amine enables direct alkylation/acylation
Reaction compatibility and yield optimization
In silico ADME model calibration
Well-defined computed descriptors
Experimental logD, solubility correlation

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